molecular formula C15H12BrNO2 B3249503 2-(3-Bromopropyl)benzo[de]isoquinoline-1,3-dione CAS No. 194719-56-7

2-(3-Bromopropyl)benzo[de]isoquinoline-1,3-dione

Cat. No. B3249503
CAS RN: 194719-56-7
M. Wt: 318.16 g/mol
InChI Key: LCORWFHTBUGGCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The resulting product contains an amino group, which can be further functionalized to yield imines, amines, thioureas, and hydrazones .


Molecular Structure Analysis

The molecular structure of 2-(3-Bromopropyl)benzo[de]isoquinoline-1,3-dione comprises a fused benzo[de]isoquinoline ring system with a 3-bromopropyl side chain. The bromine atom is attached to the third carbon of the propyl group, which in turn is linked to the benzo[de]isoquinoline moiety .


Chemical Reactions Analysis

  • Thiourea and Hydrazone Formation : Functionalization of the free amino groups can result in thioureas and hydrazones .

Scientific Research Applications

Chemosensor Systems

New derivatives of benzo[de]isoquinoline-1,3-dione have been synthesized, displaying high selectivity as chemosensors in the determination of anions. These compounds, obtained through reactions involving 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione, lead to various functionalized products like imines, amines, thioureas, and hydrazones (Tolpygin et al., 2013).

Synthesis of Benzo[c]chromen-6-ones

A study explored the synthesis of benzo[c]chromen-6-ones and 3-substituted isocoumarins through a CuI-catalyzed tandem reaction of 2-bromobenzoates. This strategy extended to the synthesis of isoquinolin-1(2H)-one and 3,4-dihydrophenanthridine-1,6(2H,5H)-dione (Fan et al., 2012).

Radical Cascade Reaction Synthesis

Recent developments have highlighted the significance of isoquinoline-1,3(2H,4H)-dione compounds in synthetic chemistry. Diverse synthetic methods employing acryloyl benzamides as key substrates have been utilized to furnish isoquinoline-1,3-diones, using different radical precursors (Niu & Xia, 2022).

Antitumor Activity

Benzo[de]isoquinoline-1,3-diones have been evaluated for their antitumor activity, particularly against P388 lymphocytic leukemia and L1210 lymphoid leukemia. The nature of the imide side-chain and the substituent on the aromatic portion are crucial for anticancer activity (Paull et al., 1984).

properties

IUPAC Name

2-(3-bromopropyl)benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2/c16-8-3-9-17-14(18)11-6-1-4-10-5-2-7-12(13(10)11)15(17)19/h1-2,4-7H,3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCORWFHTBUGGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This compound was prepared according to GP-1 using benzo[de]isoquinoline-1,3-dione (1) and 1,2 dibromopropane (2a) The crude product was purified by flash column chromatography using EtOAc-hexane to provide 3a. 1H NMR (500 MHz, CDCl3) δ 8.62 (d, J=7.0 Hz 2H), 8.23 (d, J=8.0 Hz, 2H), 7.77 (t, J=7.5 Hz, 2H), 4.34 (t, J=7.5, 2H), 3.51 (t, J=7.0 Hz, 2H), 2.37-2.32 (m, 2H). MS (ES+) m/z 340 (M+Na)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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